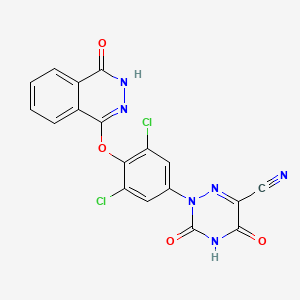

THR-|A agonist 2

Description

Rationale for Developing Selective Thyroid Hormone Receptor Agonists for Research

While the broad physiological effects of thyroid hormones are beneficial, their therapeutic use is often limited by mechanism-based side effects. For example, activating thyroid hormone pathways can lower harmful cholesterol but can also cause dangerous increases in heart rate (tachycardia), muscle wasting, and bone loss. frontiersin.org These differing effects are directly linked to the isoform-specific functions of THRα and THRβ.

The primary rationale for developing selective THR agonists is to dissociate the therapeutic metabolic benefits from these adverse effects. nih.gov Research has established that THRβ is the main isoform responsible for the beneficial effects on the liver, such as reducing cholesterol and triglycerides. nih.govnih.gove-enm.org Conversely, THRα is predominantly associated with adverse effects on the heart and bones. nih.gove-enm.org

Therefore, a key goal in modern medicinal chemistry is to design "thyromimetics"—compounds that selectively target THRβ. frontiersin.orge-enm.org A selective THR-β agonist could theoretically provide the desired metabolic outcomes, such as reducing liver fat and lowering atherogenic lipids, without causing the cardiac and bone-related side effects linked to THRα activation. frontiersin.orge-enm.org This approach forms the basis for investigating novel compounds for conditions like non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and dyslipidemia. patsnap.comontosight.ai

Historical Context and Evolution of Synthetic THR Agonist Research

The therapeutic use of thyroid hormone dates back over a century, beginning with the use of natural thyroid preparations like desiccated thyroid extract to treat hypothyroidism. nih.gov These early treatments, which contained both thyroxine (T4) and triiodothyronine (T3), were effective but often led to thyrotoxic side effects due to inconsistent hormone levels. nih.gov

The 20th century saw major advances, including the isolation, characterization, and chemical synthesis of T4 and T3. nih.gov This led to the development of synthetic hormone replacement therapies. For many years, L-thyroxine (LT4) monotherapy has been the standard of care for hypothyroidism, relying on the body's natural ability to convert T4 to the more active T3. nih.gov

The discovery of distinct THRα and THRβ isoforms in 1986 revolutionized the field. oup.com This opened the door to understanding the molecular basis for the diverse effects of thyroid hormones and provided a clear target for rational drug design. Over the past two decades, this knowledge has fueled extensive research efforts to create synthetic THR agonists with improved properties. The focus shifted from simple hormone replacement to designing isoform-selective molecules that could target specific therapeutic areas, particularly metabolic diseases, leading to the development of the first generation of THR-β selective compounds. nih.gove-enm.org

Current Landscape of Preclinical Research on Novel THR Agonists

The current landscape of THR agonist research is highly active, with numerous compounds in preclinical and clinical development. The primary focus remains on liver-directed, THR-β selective agonists for treating metabolic disorders like NASH and hyperlipidemia. nih.govbioworld.com

Researchers are exploring various chemical scaffolds to achieve high potency and selectivity for THR-β over THR-α. acs.org One such compound under investigation is THR-β agonist 2 , a potent agonist of THR-β identified in patent literature. immunomart.commedchemexpress.commedchemexpress.com With the molecular formula C18H8Cl2N6O4 and CAS number 2440027-77-8, it is being explored for its potential in the research of metabolic diseases such as obesity, hyperlipidemia, and NASH. immunomart.commedchemexpress.com While detailed studies on THR-β agonist 2 are not yet widely published, it represents the ongoing effort to identify novel chemical entities in this class.

Other novel agonists are progressing through the research and development pipeline. For example, TG68, a novel THRβ agonist, was shown in preclinical mouse models to reduce liver weight, hepatic steatosis, and circulating triglycerides, suggesting it could be a useful tool for treating NAFLD. nih.gov Similarly, the compound CS271011 was developed as a novel oral liver-targeted THR-β agonist with high potency and selectivity, showing potential for treating hypercholesterolemia and NAFLD. frontiersin.orgnih.gov These preclinical efforts, along with compounds that have advanced into clinical trials, underscore the significant promise of selective THR-β agonism as a research tool and a potential therapeutic strategy. madrigalpharma.commadrigalpharma.com

| Compound Name | Description/Key Research Finding | Development Stage |

|---|---|---|

| Resmetirom (MGL-3196) | Orally active, liver-directed, selective THR-β agonist. frontiersin.org Shown to significantly reduce liver fat in patients with NASH. frontiersin.orgnih.gov | Phase 3 / Approved frontiersin.orgbioworld.com |

| Sobetirome (GC-1) | Early-generation THR-β selective T3 analog. nih.gove-enm.org Advanced to human trials for dyslipidemia. nih.gov | Clinical nih.gov |

| VK2809 (MB07811) | Liver-targeted THR-β selective agonist prodrug. e-enm.org Showed positive results in a Phase 2 trial for hypercholesterolemia and NAFLD. nih.gov | Clinical (Phase 2b) nih.gove-enm.org |

| CS271011 | Novel oral liver-targeted THR-β agonist with high potency and selectivity. frontiersin.orgnih.gov | Preclinical nih.gov |

| TG68 | Novel THRβ agonist; shown to reduce hepatic steatosis and liver injury in mouse models of NAFLD. nih.gov | Preclinical frontiersin.orgnih.gov |

| THR-β agonist 2 | Potent THR-β agonist with potential for research of metabolic diseases like obesity and NASH. immunomart.commedchemexpress.com | Preclinical Research immunomart.commedchemexpress.com |

Structure

3D Structure

Properties

Molecular Formula |

C18H8Cl2N6O4 |

|---|---|

Molecular Weight |

443.2 g/mol |

IUPAC Name |

2-[3,5-dichloro-4-[(4-oxo-3H-phthalazin-1-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile |

InChI |

InChI=1S/C18H8Cl2N6O4/c19-11-5-8(26-18(29)22-16(28)13(7-21)25-26)6-12(20)14(11)30-17-10-4-2-1-3-9(10)15(27)23-24-17/h1-6H,(H,23,27)(H,22,28,29) |

InChI Key |

FJQQQWSZHAKGKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN=C2OC3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C(=N4)C#N)Cl |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Thr |a Agonist 2

Ligand-Receptor Binding and Activation Dynamics

The interaction of Resmetirom with thyroid hormone receptor isoforms is characterized by its high affinity and selectivity for THR-β, which underpins its therapeutic profile. This selective engagement initiates a cascade of molecular events, beginning with the dynamics of ligand binding and receptor activation.

In vitro functional assays have been employed to quantify the binding and activation potential of Resmetirom at THR isoforms. Equilibrium binding studies measure the concentration of a ligand required to elicit a half-maximal response (EC50), providing insight into the ligand's potency. One functional assay demonstrated that Resmetirom is a partial agonist of THR-β, producing 83.8% of the maximum response compared to the endogenous ligand triiodothyronine (T3). drugbank.com In this assay, the EC50 for THR-β activation was 0.21 µM. drugbank.comportico.org

Further studies using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coactivator recruitment assay have provided additional data on the potency of Resmetirom and other thyromimetics. These assays measure the ligand's ability to promote the interaction between the THR ligand-binding domain and a coactivator peptide. While Resmetirom was found to be less potent than the native ligand T3, it demonstrated significant activity. nih.govresearchgate.net The specific binding affinities vary between assays, which may be due to differences in experimental design, such as the specific coactivator peptides used. nih.gov

| Compound | THRα EC50 (nM) | THRβ EC50 (nM) | Reference |

|---|---|---|---|

| Resmetirom (MGL-3196) | 993.8 | 73.1 | nih.gov |

| T3 (Triiodothyronine) | 0.3 | 0.4 | nih.gov |

| GC-1 (Sobetirome) | 0.4 | 0.4 | nih.gov |

| VK2809 | 253.2 | 459.5 | nih.gov |

Table 1: Comparative Potency (EC50) of THR Agonists from a TR-FRET Assay. This table displays the half-maximal effective concentration (EC50) values for various compounds at the thyroid hormone receptor isoforms alpha (THRα) and beta (THRβ), as determined by a coactivator recruitment assay. nih.gov

A key feature of Resmetirom is its marked selectivity for the THR-β isoform over the THR-α isoform. xiahepublishing.com This selectivity is crucial for its liver-targeted action and for avoiding the adverse effects associated with activating THR-α in tissues like the heart and bone. patsnap.combionauts.jp The degree of selectivity is typically expressed as a ratio of the EC50 or binding affinity values for THR-α versus THR-β.

Multiple studies have confirmed this selectivity, although the exact ratio varies. In functional assays, Resmetirom was found to be approximately 18-fold more potent at the β-receptor than the α-receptor. portico.org When compared to the natural hormone T3, Resmetirom is about 28 times more selective for THR-β versus THR-α. drugbank.comportico.org Data from TR-FRET assays show a selectivity ratio of approximately 12- to 17-fold for THR-β over THR-α. nih.govbiorxiv.org One analysis noted that while their calculation yielded a 12.8-fold selectivity, another study reported a 28.3-fold selectivity, highlighting that methodological differences can influence the outcome. nih.gov

| Compound | Selectivity Ratio (THRβ over THRα) | Reference |

|---|---|---|

| Resmetirom (MGL-3196) | ~28-fold | xiahepublishing.com |

| Resmetirom (MGL-3196) | 12.8-fold | nih.gov |

| Resmetirom (MGL-3196) | 12 to 17-fold | biorxiv.org |

| GC-1 (Sobetirome) | ~0.9 to 10-fold | biorxiv.org |

| VK2908A | 2.5 to 15.8-fold | biorxiv.org |

Table 2: Receptor Subtype Selectivity of THR Agonists. This table summarizes the reported selectivity of Resmetirom and other thyromimetics for THR-β over THR-α. The ratio indicates how much more strongly the compound activates the beta isoform compared to the alpha isoform. xiahepublishing.comnih.govbiorxiv.org

Conformational Changes Induced by THR-β Agonist 2 Binding

The binding of an agonist like Resmetirom to the ligand-binding domain (LBD) of the THR-β is not a passive event; it actively induces a significant change in the receptor's three-dimensional structure. patsnap.com This conformational shift is the pivotal step that translates ligand binding into a biological response by altering the receptor's surface and its ability to interact with other proteins.

The thyroid hormone receptor, like other nuclear receptors, possesses a modular structure that includes a highly conserved DNA-binding domain (DBD) and a moderately conserved ligand-binding domain (LBD). frontiersin.org The LBD forms a hydrophobic pocket that accommodates the ligand. researchgate.net When Resmetirom binds within this pocket, it establishes a series of interactions with the amino acid residues lining the cavity. This binding event stabilizes the LBD in a new, "active" conformation. patsnap.com A critical part of this structural rearrangement involves the repositioning of a specific region of the LBD known as helix 12, which contains the Activation Function-2 (AF-2) core domain. nih.gov The repositioning of this helix is a hallmark of nuclear receptor activation and is essential for creating a binding surface for co-activator proteins. frontiersin.orgnih.gov

The binding of Resmetirom to the LBD allosterically modulates the receptor's function. The conformational change initiated at the ligand-binding site is transmitted through the protein structure to distal sites, most importantly to the AF-2 surface. nih.gov This allosteric communication dictates whether the receptor will bind to co-repressor or co-activator proteins. In its unliganded (apo) state, the THR-β receptor typically binds to co-repressor proteins, which actively silence gene transcription. nih.gov The agonist-induced conformational change disrupts the binding site for co-repressors and simultaneously forms a functional binding groove for co-activators. frontiersin.orgnih.gov This switch in co-regulator affinity is the fundamental allosteric mechanism by which Resmetirom activates the receptor and initiates the transcription of target genes. patsnap.com

Co-regulator Recruitment and Dissociation Profiles

The ultimate function of the Resmetirom-THR-β complex is to regulate the transcription of target genes. This is achieved by recruiting a suite of co-regulator proteins. In the absence of a ligand, THR-β often binds to co-repressors like Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone Receptors (SMRT), which suppress gene expression. nih.govresearchgate.net Upon binding Resmetirom, the receptor undergoes a conformational change that causes the dissociation of these co-repressors and facilitates the recruitment of co-activators. patsnap.comfrontiersin.org

A mammalian two-hybrid assay was used to directly assess the interaction between Resmetirom-bound THR-β and several key co-regulators. researchgate.net The study confirmed that Resmetirom, acting as a partial agonist, effectively recruits co-activators such as Steroid Receptor Coactivator 1 (SRC1), Glucocorticoid Receptor-Interacting Protein-1 (GRIP1), CREB-Binding Protein (CBP), and p300. researchgate.net The study also showed that Resmetirom's binding negatively regulates the interaction with the co-repressors NCoR and SMRT. researchgate.net However, the efficiency of these interactions was found to be less than that observed with the potent endogenous hormone T3. For instance, the recruitment of the co-activator SRC1 by a high concentration of Resmetirom (1000 nM) was comparable to the recruitment seen with a much lower concentration of T3 (1 nM). researchgate.net This profile is consistent with Resmetirom's classification as a partial agonist. drugbank.comresearchgate.net

| Co-regulator Type | Co-regulator Protein | Interaction with Resmetirom-Bound THR-β | Reference |

|---|---|---|---|

| Co-activator | SRC1 | Recruited | researchgate.net |

| GRIP1 | Recruited | researchgate.net | |

| CBP | Recruited | researchgate.net | |

| p300 | Recruited | researchgate.net | |

| Co-repressor | NCoR | Dissociated (Negatively regulated) | researchgate.net |

| SMRT | Dissociated (Negatively regulated) | researchgate.net |

Table 3: Co-regulator Interaction Profile of Resmetirom. This table summarizes the recruitment or dissociation of key co-activator and co-repressor proteins upon the binding of Resmetirom to THR-β, as determined by a mammalian two-hybrid assay. researchgate.net

Interaction with Co-activator Proteins (e.g., SRC/p160 family)

The binding of THR-β agonist 2 to the THR-β/RXR heterodimer triggers a significant conformational shift that facilitates the recruitment of co-activator proteins. A key family of these co-activators is the steroid receptor co-activator (SRC) family, also known as the p160 family, which includes SRC-1, SRC-2, and SRC-3. oup.comoup.com These co-activators possess histone acetyltransferase (HAT) activity or recruit other proteins with this function, such as CBP/p300 and p/CAF. oup.com

The interaction between the agonist-bound THR-β and co-activators is mediated by specific motifs. Co-activators contain LXXLL motifs (where L is leucine (B10760876) and X is any amino acid) that recognize and bind to a hydrophobic cleft on the surface of the agonist-bound LBD. researchgate.net This interaction stabilizes the active conformation of the receptor complex. The recruitment of the p160 co-activator complex to the promoter of target genes leads to the acetylation of histone proteins. oup.com This process neutralizes the positive charge of histones, leading to a more relaxed chromatin structure, which in turn facilitates the assembly of the basal transcription machinery and subsequent gene transcription. oup.comahajournals.org

Different THR isoforms can exhibit distinct affinities for co-activators, contributing to their specific biological roles. For instance, the TRβ2 isoform has been shown to bind to p160 proteins more readily than TRβ1, even in the absence of a ligand, due to an interaction between the N-terminus of TRβ2 and a glutamine-rich region in the co-activator. nih.gov

Dissociation of Co-repressor Proteins (e.g., NCoR/SMRT)

In the absence of a ligand, the THR-β/RXR heterodimer actively represses transcription by recruiting a corepressor complex. frontiersin.org This complex typically includes either the nuclear receptor corepressor (NCoR) or the silencing mediator for retinoid and thyroid hormone receptors (SMRT), also known as NCoR2. biologists.comoup.commdpi.com These corepressors, in turn, recruit histone deacetylases (HDACs), which maintain a condensed chromatin state, thereby preventing gene transcription. biologists.com

The binding of THR-β agonist 2 induces a conformational change in the THR-β LBD that disrupts the binding surface for corepressors, leading to their dissociation. ahajournals.org NCoR and SMRT contain receptor-interacting domains (RIDs) with a conserved CoRNR box motif (I/LxxI/VI) that mediates their interaction with the unliganded nuclear receptor. oup.comresearchgate.net The agonist-induced conformational change is thought to sterically hinder this interaction, facilitating the release of the corepressor complex. researchgate.net This dissociation is a critical step that allows for the subsequent recruitment of co-activator complexes and the switch from transcriptional repression to activation. frontiersin.org

Overexpression of NCoR or SMRT has been shown to suppress the partial agonist activity of some nuclear receptor ligands, highlighting the pivotal role of corepressor dissociation in determining the transcriptional outcome. nih.gov

Downstream Intracellular Signaling Cascades Triggered by THR-β Agonist 2

The binding of THR-β agonist 2 not only initiates the classical genomic pathway of gene regulation but also triggers rapid, non-genomic signaling events that originate from receptors located outside the nucleus.

Transcriptional Regulation of Thyroid Hormone Responsive Genes

The primary mechanism of action for THR-β agonist 2 is the regulation of gene transcription. nih.gov By promoting the recruitment of co-activators and the dissociation of co-repressors, the agonist-bound THR-β/RXR heterodimer activates the transcription of a specific set of thyroid hormone-responsive genes. frontiersin.org These genes are involved in various metabolic processes.

For example, THR-β agonists have been shown to upregulate the expression of genes involved in cholesterol metabolism and fatty acid oxidation. nih.govplos.org In studies using human hepatic cells, THR-β agonists like GC-1, MGL-3196 (resmetirom), and VK2809 have demonstrated the ability to increase the transcription of genes such as CPT1A, ANGPTL4, and DIO1. plos.org In primary human hepatocytes, these agonists also increased the expression of THRSP, a gene that promotes lipogenesis. nih.gov Another THR-β agonist, TG68, has been shown to increase the mRNA levels of Deiodinase-1 and Malic enzyme-1, and to modulate the expression of genes involved in mitochondrial fatty acid beta-oxidation, such as Acyl-CoA Oxidase-1 and Carnitine palmitoyltransferase-1. mdpi.com

| THR-β Agonist | Cell/Animal Model | Upregulated Genes | Downregulated Genes | Reference |

|---|---|---|---|---|

| GC-1, MGL-3196, VK2809 | Huh-7 cells, Primary Human Hepatocytes, High-fat diet fed rats | CPT1A, ANGPTL4, DIO1, THRSP, Me1 | Not specified | nih.govplos.org |

| TG68 | High-fat diet fed mice | Deiodinase-1, Malic enzyme-1, Acyl-CoA Oxidase-1, Carnitine palmitoyltransferase-1 | Not specified | mdpi.com |

Activation of Non-Genomic Signaling Pathways (e.g., MAPK, PI3K/Akt)

Beyond the nucleus, a subpopulation of THRs located at the plasma membrane or in the cytoplasm can initiate rapid, non-genomic signaling cascades. inca.gov.br These actions are independent of gene transcription and protein synthesis. oup.com THR-β agonist 2 can activate these pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.govaacrjournals.org

Activation of these pathways can be initiated by membrane-associated THRs, which may interact with signaling molecules like the regulatory subunit of PI3K (p85α). inca.gov.braacrjournals.org For instance, T3 has been shown to rapidly activate the PI3K/Akt pathway in cardiomyocytes, and this activation appears to be linked to a cytoplasmic form of THRα1. inca.gov.br Similarly, T4 can activate the MAPK (ERK1/2) pathway, which can lead to the phosphorylation of THRβ1 and the dissociation of SMRT in a hormone-independent manner. biologists.com These non-genomic actions can ultimately influence cellular processes such as cell growth, differentiation, and survival. aacrjournals.orgmdpi.com

Modulation of Secondary Messenger Systems (e.g., cAMP, IP3/DAG)

The activation of G protein-coupled receptors (GPCRs) by various ligands can lead to the production of second messengers like cyclic adenosine (B11128) monophosphate (cAMP), inositol-1,4,5-triphosphate (IP3), and diacylglycerol (DAG). slideshare.netjapsonline.com While the direct interaction of THR-β agonists with GPCRs is not their primary mechanism, the non-genomic signaling pathways they activate can cross-talk with these secondary messenger systems.

For example, the activation of the MAPK and PI3K/Akt pathways can be downstream of GPCR activation. mdpi.com Some studies suggest that certain nuclear receptors can be anchored to the cell membrane and interact with G proteins, leading to the production of cAMP. mdpi.com The activation of phospholipase C (PLC) by G proteins can lead to the generation of IP3 and DAG, which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. scielo.brnih.gov While direct modulation of these systems by THR-β agonists is an area of ongoing research, the intricate web of intracellular signaling suggests potential indirect effects.

Subcellular Localization and Trafficking of THR-β Agonist 2-Bound Receptor Complexes

The biological activity of THR-β agonist 2 is also dependent on the subcellular localization and trafficking of the receptor complexes to which it binds. THRs are not static proteins; they shuttle between the cytoplasm and the nucleus. inca.gov.br

Upon agonist binding, some GPCRs undergo rapid internalization from the plasma membrane into endocytic vesicles. oup.comnih.gov This process, often mediated by β-arrestins, can serve to terminate signaling from the cell surface but can also initiate signaling from endosomal compartments. nih.govcapes.gov.br For instance, agonist-bound β2-adrenergic receptors are internalized into clathrin-coated pits and then proceed to early endosomes. nih.gov From there, they can be recycled back to the plasma membrane or targeted for degradation. nih.gov

In Vitro Methodologies for Characterizing Thr |a Agonist 2 Activity

Cell-Based Reporter Gene Assays for THR Activation

Cell-based assays are fundamental for determining if a compound can engage the THR-β receptor within a cellular environment and elicit a functional response, namely the activation of gene transcription.

To quantify the transcriptional activity of THR-β agonists, researchers commonly utilize reporter gene assays. caymanchem.com These assays are typically performed in mammalian cell lines, such as human embryonic kidney 293T (HEK293T) or monkey kidney CV-1 cells, which are engineered to assess THR activation. nih.govfrontiersin.org The system involves transiently transfecting the cells with several components: an expression plasmid for the human THR-β, an expression plasmid for its essential binding partner Retinoid X Receptor (RXR), and a reporter plasmid. nih.gov The reporter plasmid contains a firefly luciferase gene under the regulatory control of a Thyroid Hormone Response Element (TRE), a specific DNA sequence that the THR/RXR complex binds to. nih.gov

When an agonist like THR-β agonist 2 is introduced to these cells, it binds to the THR-β protein, inducing a conformational change that promotes the dissociation of corepressors and recruitment of coactivators. acs.orgbiorxiv.org This activated complex then binds to the TRE, driving the transcription of the luciferase gene. The amount of light produced by the luciferase enzyme is then measured using a luminometer, providing a sensitive and quantitative surrogate for the transcriptional activity of the agonist. caymanchem.comindigobiosciences.com Similar assays have been successfully used to characterize the activity of other THR-β agonists, such as Sobetirome (GC-1) and Resmetirom (MGL-3196), in various cell lines including the human hepatocyte-derived Huh-7 cells. plos.orgplos.orgresearchgate.net

A key objective of cell-based reporter assays is to evaluate the dose-response relationship and efficacy of a THR-β agonist. natap.org This is achieved by treating the engineered cells with a range of concentrations of the test compound. The resulting luciferase activity at each concentration is plotted to generate a dose-response curve. plos.orgresearchgate.net From this curve, crucial pharmacological parameters can be determined, most notably the half-maximal effective concentration (EC₅₀). The EC₅₀ value represents the concentration of the agonist required to produce 50% of its maximum effect and is a key measure of the compound's potency; a lower EC₅₀ value indicates higher potency. nih.gov

Furthermore, by running parallel assays with cells expressing either the THR-β or THR-α isoform, the selectivity of the agonist can be quantified. The ratio of EC₅₀ values (THRα EC₅₀ / THRβ EC₅₀) provides a numerical measure of β-isoform selectivity. nih.gov For example, studies on the agonist MGL-3196 showed it to be a weak activator of either THR subtype in a biochemical assay but highly THRβ-selective. plos.org In a cell-based luciferase reporter gene assay, the THR-β activation for MGL-3196 was measured at an AC₅₀ of 3.11 µM, compared to 149.0 µM for THR-α, demonstrating significant selectivity. frontiersin.org

Table 1: Potency and Selectivity of THR Agonists in Cell-Based Assays

| Compound | Assay Type | Cell Line | THR-α EC₅₀ / AC₅₀ (nM) | THR-β EC₅₀ / AC₅₀ (nM) | Selectivity Ratio (α/β) | Source |

|---|---|---|---|---|---|---|

| T3 | Luciferase Reporter | HEK293T | 14.3 | 11.5 | 1.2 | plos.org |

| GC-1 | Luciferase Reporter | HEK293T | 9.8 | 4.6 | 2.1 | plos.org |

| MGL-3196 | Luciferase Reporter | CV-1 | 149,000 | 3,110 | 47.9 | frontiersin.org |

| VK2809A | Luciferase Reporter | HEK293T | 297.4 | 269.0 | 1.1 | plos.org |

Ligand Binding Assays

Ligand binding assays are essential for directly measuring the physical interaction between an agonist and its receptor target. These assays determine the affinity of the compound for the receptor, a key parameter that often correlates with potency.

Radioligand displacement assays are a classic and robust method for determining the binding affinity of an unlabeled test compound. giffordbioscience.com The principle is based on competition. giffordbioscience.com Full-length human THR-β protein is incubated with a fixed concentration of a high-affinity radiolabeled ligand, typically [¹²⁵I]-labeled T₃ ([¹²⁵I]T₃). nih.gov Simultaneously, increasing concentrations of the unlabeled test compound, such as THR-β agonist 2, are added. nih.gov

The test compound competes with the radioligand for binding to the THR-β receptor. As the concentration of the test compound increases, it displaces more of the radioligand. After reaching equilibrium, the receptor-bound radioactivity is separated from the free, unbound radioactivity, often by filtration through a nitrocellulose membrane. giffordbioscience.comnih.gov The amount of bound radioactivity is then quantified. The results are plotted as the percentage of radioligand displaced versus the concentration of the test compound. From this competition curve, the IC₅₀ value—the concentration of the test compound that displaces 50% of the specific binding of the radioligand—is determined. nih.gov The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, providing a standardized measure of the compound's affinity for the receptor.

Table 2: Binding Affinity of THR Agonists from Radioligand Displacement Assays

| Compound | Receptor | Radioligand | IC₅₀ (nM) | Source |

|---|---|---|---|---|

| Propranolol | β-adrenoceptor | (-)-[3H]CGP-12177 | 2.82 | nih.gov |

| ICI 118,551 | β₂-adrenoceptor | (-)-[3H]CGP-12177 | 3.5 | nih.gov |

| Alprenolol | β-adrenoceptor | (-)-[3H]CGP-12177 | 2.0 | nih.gov |

| Bisoprolol | β₁-adrenoceptor | (-)-[3H]CGP-12177 | 2200 | nih.gov |

Note: Data for THR-β agonists was not specifically available in the provided context; the table shows example data from a similar assay type for illustrative purposes.

Biolayer interferometry (BLI) and surface plasmon resonance (SPR) are powerful, label-free optical techniques used to measure the kinetics of molecular interactions in real-time. frontiersin.orgwikipedia.org These methods provide a more dynamic view of the binding event than equilibrium-based assays by determining both the on-rate and off-rate of the interaction. pharmafeatures.com

In a typical SPR or BLI experiment, the THR-β receptor protein is immobilized onto the surface of a sensor chip. nih.govpnas.org A solution containing the test agonist, such as THR-β agonist 2, is then flowed over the sensor surface. nih.gov The binding of the agonist to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a shift in the interference pattern (BLI) or the angle of reflected light (SPR). wikipedia.orgunsw.edu.au This change is recorded over time in a sensorgram, which shows an association phase during agonist injection and a dissociation phase when the agonist solution is replaced with a buffer. unsw.edu.au

By fitting these real-time data to kinetic models, one can directly calculate the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒff), and the equilibrium dissociation constant (Kₗ), which is the ratio of kₔ to kₐ. nih.govpnas.org This detailed kinetic information is invaluable for understanding the mechanism of action and can help in optimizing drug candidates for desired properties like prolonged target engagement (slow kₔ). pharmafeatures.com

Table 3: Kinetic Parameters for Ligand-Receptor Interactions Measured by SPR

| Ligand | Receptor | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Dissociation Constant (Kₗ) (µM) | Source |

|---|---|---|---|---|---|

| pp65-HLA-A*0201 | TCRCMV | - | 0.44 | 6.3 | pnas.org |

| ATP | rP2X₇ | 9.4 x 10⁴ | 5.1 x 10⁻² | 0.54 | researchgate.net |

Note: Data for THR-β agonists was not specifically available in the provided context; the table shows example kinetic data for other receptor systems to illustrate the output of the technique.

Co-activator/Co-repressor Interaction Assays

The transcriptional activity of THR-β is governed by its interaction with co-activator and co-repressor proteins. acs.org In its unliganded state, THR-β typically binds to corepressors like Nuclear Receptor Corepressor (NCoR) or Silencing Mediator of Retinoid and Thyroid hormone Receptor (SMRT), which actively repress gene transcription. acs.orgbiorxiv.org The binding of an agonist induces a conformational change in the receptor's ligand-binding domain, leading to the dissociation of corepressors and the subsequent recruitment of co-activators, such as members of the Steroid Receptor Coactivator (SRC) family. acs.orgbiorxiv.org

Assays that measure these dynamic interactions are crucial for characterizing an agonist's mechanism of action. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common and powerful method for this purpose. nih.govacs.org In a coactivator recruitment assay, for example, the THR-β ligand-binding domain (often tagged with GST) is mixed with a terbium-labeled anti-GST antibody (the FRET donor) and a fluorescein-labeled peptide fragment of a coactivator like SRC2-2 (the FRET acceptor). plos.org In the presence of an agonist, the coactivator peptide is brought into close proximity with the receptor, allowing energy transfer from the donor to the acceptor, which generates a measurable FRET signal. acs.org Conversely, in a corepressor displacement assay, the FRET signal generated by the binding of a corepressor peptide to the receptor diminishes as the agonist displaces it. By performing these assays with varying concentrations of the agonist, one can determine EC₅₀ values for coactivator recruitment and IC₅₀ values for corepressor displacement, providing a quantitative measure of the agonist's ability to switch the receptor from a repressed to an activated state. acs.org

Table 4: Co-regulator Interaction Data for THR Agonists from TR-FRET Assays

| Compound | Receptor | Assay | EC₅₀ (nM) | Selectivity Ratio (α/β) | Source |

|---|---|---|---|---|---|

| T3 | THR-α | Coactivator Recruitment | 0.3 | 0.8 | plos.org |

| T3 | THR-β | Coactivator Recruitment | 0.4 | ||

| GC-1 | THR-α | Coactivator Recruitment | 0.4 | 0.9 | plos.org |

| GC-1 | THR-β | Coactivator Recruitment | 0.4 | ||

| MGL-3196 | THR-α | Coactivator Recruitment | 16.6 | 12.8 | plos.org |

| MGL-3196 | THR-β | Coactivator Recruitment | 1.3 |

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format widely used in drug discovery for its high sensitivity and low background interference. moleculardevices.comrevvity.com This technique combines the principles of Förster Resonance Energy Transfer (FRET) with time-resolved fluorescence detection. moleculardevices.comrevvity.com In the context of "THR-β agonist 2," TR-FRET assays are pivotal for quantifying its binding affinity and functional activity at the thyroid hormone receptor beta (THR-β).

The assay typically involves labeling the THR-β protein and a relevant binding partner (such as a coactivator peptide) with a donor and an acceptor fluorophore, respectively. moleculardevices.com Lanthanide chelates, like europium or terbium, are commonly used as donors due to their long fluorescence lifetimes. moleculardevices.com When "THR-β agonist 2" binds to THR-β, it induces a conformational change that facilitates the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity (typically within 10 nanometers), allowing for energy transfer from the excited donor to the acceptor. revvity.com The resulting emission of light from the acceptor is measured after a time delay, which minimizes background fluorescence and enhances the signal-to-noise ratio. moleculardevices.com

This methodology can be applied to directly measure the binding of the agonist to the receptor or to assess the functional consequence of binding, such as the recruitment of coactivators. acs.org For instance, a cell-free coactivator recruitment assay can provide crucial information on the functional potency and selectivity of compounds like "THR-β agonist 2". acs.org

Table 1: Illustrative TR-FRET Assay Parameters for THR-β Agonist 2

| Parameter | Description | Example Value/Setup |

|---|---|---|

| Donor Fluorophore | Typically a lanthanide chelate conjugated to the THR-β protein. | Europium (Eu3+) cryptate |

| Acceptor Fluorophore | A compatible fluorophore conjugated to a coactivator peptide (e.g., a peptide from the SRC/p160 family). | d2 or a similar long-wavelength emitting dye |

| Excitation Wavelength | The wavelength used to excite the donor fluorophore. | ~320-340 nm |

| Emission Wavelengths | Wavelengths at which the donor and acceptor emissions are measured. | Donor: ~620 nm, Acceptor: ~665 nm |

| Assay Format | The physical setup of the experiment. | Homogeneous, no-wash format in 96, 384, or 1536-well microplates. revvity.com |

| Data Analysis | Calculation used to determine agonist activity. | Ratiometric measurement of acceptor to donor emission. revvity.com |

AlphaScreen/AlphaLISA for Protein-Protein Interactions

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and its more advanced iteration, AlphaLISA (Alpha Luminescent ImmunoSorbent Assay), are bead-based proximity assays that are highly effective for studying protein-protein interactions. researchgate.netrevvity.com These technologies are particularly well-suited for high-throughput screening (HTS) to identify and characterize molecules that modulate such interactions. researchgate.netresearchgate.net

The fundamental principle of AlphaScreen involves two types of hydrogel-coated beads: a Donor bead and an Acceptor bead. bmglabtech.com The Donor bead contains a photosensitizer that, upon illumination at 680 nm, converts ambient oxygen into a short-lived, highly reactive singlet oxygen molecule. bmglabtech.com If an Acceptor bead is in close proximity (within approximately 200 nm), the singlet oxygen transfers its energy to thioxene derivatives within the Acceptor bead, initiating a chemiluminescent signal that is ultimately emitted at 520-620 nm. revvity.com AlphaLISA functions similarly but utilizes a different acceptor bead chemistry that results in a more intense and spectrally defined light emission at 615 nm, reducing interference from biological matrices. researchgate.netnih.gov

For characterizing "THR-β agonist 2," an AlphaScreen or AlphaLISA assay can be designed to measure the agonist-induced interaction between THR-β and a coactivator protein. In this setup, the THR-β protein might be captured on the Donor beads, while a biotinylated coactivator peptide is captured on streptavidin-coated Acceptor beads. The addition of "THR-β agonist 2" promotes the formation of the THR-β/coactivator complex, bringing the beads into proximity and generating a luminescent signal. The intensity of the signal is directly proportional to the extent of the interaction.

Table 2: Example Components of an AlphaLISA Assay for THR-β Agonist 2-Mediated Coactivator Recruitment

| Component | Function | Example |

|---|---|---|

| Donor Beads | Capture one of the interacting partners and generate singlet oxygen upon excitation. | Streptavidin-coated Donor beads |

| Acceptor Beads | Capture the other interacting partner and emit light upon receiving energy from singlet oxygen. | Anti-GST Acceptor beads |

| THR-β Protein | The target receptor, often expressed as a fusion protein for easy capture. | GST-tagged human THR-β LBD |

| Coactivator Peptide | A peptide representing the receptor-interacting domain of a coactivator protein. | Biotinylated steroid receptor coactivator 1 (SRC-1) peptide |

| "THR-β agonist 2" | The compound being tested, which modulates the protein-protein interaction. | Test compound |

Gene Expression Profiling in Cellular Models

To understand the functional consequences of "THR-β agonist 2" activity within a cellular context, it is crucial to analyze its impact on gene expression. Techniques such as quantitative real-time polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-seq) are employed to measure changes in the transcription of THR-β target genes.

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR)

Quantitative real-time PCR (qPCR), often performed after reverse transcription of RNA to complementary DNA (cDNA) (RT-qPCR), is a highly sensitive and specific method for measuring the expression levels of specific genes. thermofisher.comnih.gov It is a cornerstone technique for validating gene expression changes and is frequently used to confirm findings from broader transcriptomic analyses. nih.gov

The process begins with the isolation of total RNA from cells treated with "THR-β agonist 2" or a vehicle control. nih.gov This RNA is then reverse-transcribed into cDNA. unite.it The qPCR reaction subsequently amplifies a specific target gene sequence using gene-specific primers. The amplification process is monitored in real-time through the use of fluorescent dyes (like SYBR Green) or fluorescently labeled probes. unite.it The cycle at which the fluorescence signal crosses a predetermined threshold (the quantification cycle, or Cq) is inversely proportional to the initial amount of the target transcript. thermofisher.com By comparing the Cq values of target genes in treated versus untreated cells, after normalization to one or more stable reference (housekeeping) genes, the relative change in gene expression induced by "THR-β agonist 2" can be accurately quantified using methods like the 2-ΔΔCt method. researchgate.net

Table 3: Representative THR-β Target Genes Analyzed by RT-qPCR

| Gene Symbol | Gene Name | Function |

|---|---|---|

| DIO1 | Deiodinase, Iodothyronine, Type I | Enzyme involved in thyroid hormone activation. nih.gov |

| SPOT14 (or THRSP) | Thyroid Hormone Responsive Protein | Involved in lipogenesis. nih.gov |

| UCP1 | Uncoupling Protein 1 | Key mediator of thermogenesis in brown adipose tissue. plos.org |

| PGC1α (PPARGC1A) | Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-Alpha | Master regulator of mitochondrial biogenesis and energy metabolism. plos.org |

RNA Sequencing (RNA-seq) for Global Transcriptomic Changes

RNA sequencing (RNA-seq) is a powerful, high-throughput sequencing technology that provides a comprehensive and unbiased profile of the entire transcriptome of a cell or tissue at a given moment. plos.orgnih.gov Unlike RT-qPCR, which focuses on a few pre-selected genes, RNA-seq allows for the discovery of novel genes and pathways regulated by "THR-β agonist 2."

The RNA-seq workflow involves isolating RNA from control and "THR-β agonist 2"-treated cells, followed by the depletion of ribosomal RNA and the fragmentation of the remaining messenger RNA (mRNA). This mRNA is then converted into a library of cDNA fragments. frontiersin.org This library is sequenced using next-generation sequencing (NGS) platforms, generating millions of short reads. frontiersin.org These reads are then aligned to a reference genome, and the number of reads mapping to each gene is counted. nih.gov

Bioinformatic analysis of the read counts allows for the identification of differentially expressed genes (DEGs) between the treated and control groups. researchgate.net Subsequent pathway analysis and gene ontology (GO) enrichment analysis can reveal the biological processes and signaling pathways that are significantly modulated by "THR-β agonist 2". researchgate.net For example, RNA-seq could reveal that the agonist upregulates pathways involved in fatty acid metabolism and downregulates those related to inflammation. plos.org

Table 4: Key Steps and Outputs of RNA-seq Analysis for "THR-β agonist 2"

| Step | Description | Primary Output |

|---|---|---|

| Sample Preparation | Isolation of high-quality RNA from cellular models treated with the agonist. | Purified RNA |

| Library Preparation | Conversion of RNA into a cDNA library suitable for sequencing. | Sequencing library |

| Sequencing | Massively parallel sequencing of the cDNA library. | Raw sequencing reads (e.g., FASTQ files) |

| Data Analysis | Alignment of reads to a reference genome, quantification of gene expression, and statistical analysis. | List of differentially expressed genes (DEGs) with fold changes and p-values. researchgate.net |

| Functional Analysis | Interpretation of DEGs in a biological context using pathway and GO analysis. | Identification of regulated biological pathways and functions. researchgate.net |

Functional Cellular Assays

Beyond receptor binding and gene expression, it is essential to assess the downstream physiological effects of "THR-β agonist 2" in relevant cellular models. Functional assays that measure cellular proliferation and differentiation provide critical insights into the compound's biological activity.

Cellular Proliferation and Differentiation Studies

The effects of "THR-β agonist 2" on cell growth and maturation are investigated using a variety of cellular assays. These studies are often conducted in cell lines that are relevant to the therapeutic goals, such as liver cells (hepatocytes) or muscle precursor cells (myoblasts). nih.govnih.gov

Direct cell counting: Using a hemocytometer or automated cell counter.

Viability assays: Such as the MTT or MTS assay, which measure metabolic activity as an indicator of viable cell number.

DNA synthesis assays: For example, measuring the incorporation of BrdU (bromodeoxyuridine) into newly synthesized DNA.

Cellular Differentiation: The influence of "THR-β agonist 2" on cellular differentiation is crucial, particularly in contexts like muscle development or liver regeneration. For example, in myoblasts, differentiation involves the fusion of single cells into multinucleated myotubes. nih.gov In some cases, β-agonists have been observed to promote proliferation while inhibiting differentiation into myotubes. nih.gov In contrast, selective THR-β agonists have been shown to induce hepatocyte proliferation, which is a key aspect of liver regeneration, without causing cellular damage. nih.gov

Methods to assess differentiation include:

Morphological analysis: Microscopic examination of changes in cell shape and structure, such as the formation of myotubes or lipid droplets in adipocytes.

Protein expression analysis: Using Western blotting or immunofluorescence to detect the expression of differentiation-specific protein markers (e.g., Myosin Heavy Chain in muscle cells). nih.gov

Functional readouts: Measuring a cell-specific function, such as glucose uptake in adipocytes or albumin secretion in hepatocytes.

These functional assays, which can be performed with various immune cells like T-cells and B-cells, provide a critical link between the molecular activity of "THR-β agonist 2" and its potential physiological outcomes. criver.comcriver.com

Apoptosis and Cell Viability Assessments

Cell Viability Assays:

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. mdpi.com Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified by measuring its absorbance. mdpi.com A decrease in formazan production in cells treated with THR-β agonist 2 would suggest a reduction in cell viability.

Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells. biorxiv.orgbiorxiv.org The amount of bound dye is proportional to the total protein mass, which correlates with the number of viable cells. biorxiv.orgbiorxiv.org This method is used to assess changes in cell growth and viability after treatment with compounds like THR-β agonists. biorxiv.orgbiorxiv.org

CellTiter-Glo® Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. nih.gov A decrease in ATP levels following treatment with the agonist would indicate cytotoxicity. nih.gov

Apoptosis Assays:

Apoptosis is a multi-stage process, and different assays can be used to detect events at various stages. sigmaaldrich.com

Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. sigmaaldrich.com Annexin V is a protein with a high affinity for PS and can be labeled with a fluorescent dye. sigmaaldrich.com Flow cytometry analysis of cells stained with fluorescently labeled Annexin V can quantify the percentage of apoptotic cells. sigmaaldrich.comnih.gov Propidium iodide (PI) is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive). bio-rad-antibodies.com

Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. bio-rad-antibodies.comthermofisher.com The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) is a hallmark of apoptosis. bio-rad-antibodies.comresearchgate.net Assays are available that use fluorogenic or colorimetric substrates for specific caspases to measure their enzymatic activity, providing a direct measure of apoptotic signaling.

TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, which is a characteristic of late-stage apoptosis. sigmaaldrich.com This method uses the TdT enzyme to label the free 3'-OH ends of fragmented DNA with labeled dUTPs, allowing for the visualization and quantification of apoptotic cells. sigmaaldrich.com

Research Findings:

Studies on various THR-β agonists have demonstrated their ability to influence cell viability and apoptosis, often in a cell-type-specific manner. For instance, the THR-β agonist GC-1 has been shown to decrease cell viability and growth in anaplastic thyroid cancer cell lines. biorxiv.orgnih.gov In some contexts, the anti-proliferative effects of THR-β agonists may not be a result of cell cycle arrest or apoptosis. nih.gov Conversely, in other cell types, THR-β agonists have shown protective effects, preventing cytotoxicity induced by other agents. mdpi.com

| Assay Type | Principle | Stage of Apoptosis Detected | Common Detection Method |

|---|---|---|---|

| MTT Assay | Metabolic conversion of MTT to formazan by viable cells. mdpi.com | Indirect measure of viability | Spectrophotometry |

| SRB Assay | Binding of Sulforhodamine B to cellular proteins. biorxiv.orgbiorxiv.org | Indirect measure of viability | Spectrophotometry |

| CellTiter-Glo® | Quantification of ATP in metabolically active cells. nih.gov | Indirect measure of viability | Luminometry |

| Annexin V Staining | Binding of Annexin V to externalized phosphatidylserine. sigmaaldrich.com | Early | Flow Cytometry, Fluorescence Microscopy |

| Caspase Activity | Cleavage of a specific substrate by activated caspases. bio-rad-antibodies.comresearchgate.net | Mid | Fluorometry, Spectrophotometry |

| TUNEL Assay | Labeling of DNA strand breaks. sigmaaldrich.com | Late | Flow Cytometry, Fluorescence Microscopy |

Metabolic Flux Analysis in Cell Culture

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a network of biochemical pathways. creative-proteomics.comnih.gov In the context of characterizing THR-β agonist 2, MFA can provide a detailed picture of how the compound alters cellular metabolism, particularly in liver cells where THR-β is highly expressed and plays a key role in regulating lipid and carbohydrate metabolism. mdpi.comnih.gov

The core of MFA involves the use of stable isotope tracers, such as ¹³C-labeled glucose or glutamine. creative-proteomics.comnsf.gov Cells are cultured in a medium containing these labeled substrates. As the cells metabolize the labeled compounds, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these intracellular metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to calculate the flux, or rate, through different metabolic pathways. creative-proteomics.comelifesciences.org

Key metabolic pathways that can be interrogated using MFA in relation to THR-β agonist 2 activity include:

Glycolysis and the TCA Cycle: MFA can determine the rate of glucose uptake and its conversion to lactate (B86563) (glycolysis) versus its oxidation in the tricarboxylic acid (TCA) cycle for energy production. nsf.govmit.edu An increase in TCA cycle flux is often observed in response to increased energy demands for processes like biosynthesis. nsf.gov

Fatty Acid Metabolism: THR-β agonists are known to influence fatty acid synthesis and oxidation. MFA can quantify the rates of these processes, providing insight into the compound's lipid-lowering effects.

Amino Acid Metabolism: The analysis can also reveal changes in the metabolism of amino acids, which are essential for protein synthesis and can also fuel the TCA cycle. nih.gov

Research Findings:

MFA studies have been instrumental in understanding the metabolic phenotypes of different cell lines and how they respond to various stimuli. For example, analysis has revealed that high-producing cell lines often exhibit increased TCA cycle flux to meet the energetic demands of protein production. nsf.gov In the context of liver metabolism, MFA can elucidate how THR-β agonists modulate pathways involved in glucose production and lipolysis. elifesciences.org By applying MFA to cells treated with THR-β agonist 2, researchers can gain a quantitative understanding of its impact on central carbon metabolism and its potential to correct metabolic dysregulation associated with diseases like non-alcoholic fatty liver disease (NAFLD).

| Parameter | Description | Relevance to THR-β Agonist 2 |

|---|---|---|

| Isotope Tracers | Stable isotope-labeled substrates (e.g., ¹³C-glucose, ¹³C-glutamine) are introduced into cell culture media. creative-proteomics.comnsf.gov | Allows for the tracking of carbon atoms through metabolic pathways. |

| Analytical Techniques | Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to measure the isotopic enrichment in metabolites. creative-proteomics.comelifesciences.org | Provides the raw data on labeling patterns required for flux calculations. |

| Metabolic Modeling | Computational models of cellular metabolic networks are used to calculate reaction rates (fluxes) from the isotope labeling data. nih.gov | Translates complex labeling data into quantitative information about metabolic pathway activity. |

| Key Pathways Analyzed | Glycolysis, TCA cycle, pentose (B10789219) phosphate (B84403) pathway, fatty acid synthesis and oxidation. nsf.govmit.edu | These are the primary pathways regulated by thyroid hormone and are central to the therapeutic effects of THR-β agonists. |

Proteomic and Metabolomic Analysis in Cellular Systems

To gain a more global understanding of the cellular response to THR-β agonist 2, researchers employ "omics" technologies, specifically proteomics and metabolomics. These approaches provide a comprehensive snapshot of the changes in protein and metabolite levels, respectively, following compound treatment.

Proteomic Analysis:

Proteomics is the large-scale study of proteins in a biological system. In the context of drug characterization, quantitative proteomics is used to identify and quantify changes in the abundance of thousands of proteins in cells treated with THR-β agonist 2 compared to untreated control cells. nih.govmdpi.com

The typical workflow involves:

Protein Extraction and Digestion: Proteins are extracted from cell lysates and digested into smaller peptides using enzymes like trypsin. mdpi.comresearchgate.net

Peptide Labeling and Separation: The resulting peptides can be labeled with isobaric tags (e.g., TMT reagents) to allow for the simultaneous analysis of multiple samples. nih.govmdpi.com The labeled peptides are then separated using high-performance liquid chromatography (HPLC). nih.govmdpi.com

Mass Spectrometry: The separated peptides are analyzed by tandem mass spectrometry (LC-MS/MS), which provides information on both the identity and quantity of each peptide. mdpi.comresearchgate.net

Data Analysis: The MS data is processed to identify the proteins and determine their relative abundance between the treated and control groups. researchgate.net Bioinformatics tools are then used to identify the biological pathways and cellular processes that are significantly altered by the treatment. mdpi.comresearchgate.net

Metabolomic Analysis:

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small molecule metabolite profiles. This analysis complements proteomics and MFA by providing a direct readout of the biochemical activity and state of a cell. Similar to proteomics, metabolomic studies typically involve LC-MS or NMR to identify and quantify hundreds to thousands of metabolites in a sample.

Research Findings:

Proteomic studies have been successfully used to identify the protein interaction networks of key signaling molecules and to understand the global cellular response to drug treatments. For example, proteomic analysis of cells treated with other agonists has revealed significant changes in proteins involved in cellular signaling, organization, and nucleic acid binding. pnas.org In the context of THR-β agonists, proteomic analysis can identify downstream target proteins and pathways that are modulated by the compound, providing mechanistic insights beyond the direct activation of the receptor. For example, treatment of liver cancer cells with targeted drugs has been shown to alter the expression of proteins involved in RNA splicing and fatty acid metabolism. mdpi.com These types of analyses can reveal novel mechanisms of action and potential biomarkers of drug response.

| Omics Approach | Molecules Analyzed | Key Technologies | Information Gained |

|---|---|---|---|

| Proteomics | Proteins and Peptides | HPLC, Tandem Mass Spectrometry (LC-MS/MS), Isobaric Labeling (e.g., TMT). nih.govmdpi.com | Comprehensive changes in protein expression, identification of signaling pathways and protein interaction networks affected by THR-β agonist 2. mdpi.compnas.org |

| Metabolomics | Small Molecule Metabolites (e.g., amino acids, lipids, sugars) | LC-MS, Gas Chromatography-MS (GC-MS), NMR Spectroscopy. creative-proteomics.comelifesciences.org | A snapshot of the metabolic state of the cell, revealing functional outcomes of altered protein expression and enzyme activity. |

Preclinical in Vivo Research Models and Experimental Design for Thr |a Agonist 2

Selection and Characterization of Relevant Animal Models

The choice of an appropriate animal model is fundamental to investigating the therapeutic potential of THR-β agonists. Researchers select models that replicate the key pathological features of human diseases like metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), and metabolic dysfunction-associated steatohepatitis (MASH).

Rodent models are the most frequently used systems for the in vivo assessment of THR-β agonists due to their physiological and metabolic similarities to humans, relatively short lifespans, and ease of genetic manipulation.

Diet-Induced Obesity (DIO) and Steatohepatitis Models : The most common approach involves inducing metabolic disease in wild-type rodents through specialized diets.

Mice : C57BL/6J mice are often fed a diet high in fat, fructose, and cholesterol for extended periods (e.g., 17 to 34 weeks) to induce a phenotype that closely resembles human MASH, including obesity, steatosis, inflammation, and fibrosis. researchgate.netnih.gov These models are valuable for testing the efficacy of compounds like THR-β agonist 2 in reversing established liver disease. researchgate.netnih.gov For instance, studies using agonists such as Resmetirom (MGL-3196) and TG68 have been conducted in C57BL/6 mice with diet-induced MASH to evaluate effects on liver histology and metabolic parameters. nih.govmdpi.comresearchgate.net

Rats : Sprague-Dawley and Fischer F344 rats fed a high-fat diet (HFD) are used to create models of hypercholesterolemia and hepatic steatosis. nih.govsoton.ac.ukfrontiersin.org These models are particularly useful for studying the effects of THR-β agonists on serum lipid profiles and the expression of hepatic genes involved in lipid metabolism. nih.govfrontiersin.orgplos.org

Hamsters : Hamster models fed high-fat and cholesterol diets are also employed to assess the impact of THR-β agonists on dyslipidemia, specifically reductions in serum total cholesterol and LDL-c. researchgate.net

Below is a table summarizing common diet-induced rodent models used in THR-β agonist research.

Table 1: Diet-Induced Rodent Models for THR-β Agonist 2 Research| Model Species | Strain | Diet Used | Key Pathological Features Induced | Typical Use in THR-β Agonist Studies |

|---|---|---|---|---|

| Mouse | C57BL/6J | High-Fat, Fructose, and Cholesterol Diet | Obesity, Hepatic Steatosis, Inflammation, Fibrosis (MASH) | Efficacy testing on established liver disease, histological improvement, metabolic parameter analysis. researchgate.netnih.gov |

| Rat | Sprague-Dawley | High-Fat Diet (HFD) | Hypercholesterolemia, Hepatic Steatosis, Hyperglycemia | Assessment of lipid-lowering effects, quantification of liver gene expression changes. nih.govsoton.ac.ukplos.org |

| Rat | Fischer F344 | Sub-chronic treatment assessment | Hepatic steatosis, dyslipidemia | Evaluation of effects on triglyceride levels and liver injury markers. frontiersin.org |

Genetically modified animal models provide powerful tools to dissect the specific role of the THR-β isoform in mediating the effects of agonist compounds and to understand the underlying biology of the diseases they are designed to treat.

THR-β-Deficient Mice : Mice lacking the THR-β receptor (Thrb knock-out) are instrumental in confirming that the therapeutic effects of a THR-β agonist are indeed mediated through this specific receptor. These mice often exhibit elevated serum levels of free fatty acids and triglycerides, highlighting the crucial role of THR-β in regulating liver lipid metabolism. soton.ac.uk

Transgenic Models : Transgenic rat models, such as the HLA-B27 transgenic rat, have been utilized in preclinical studies of other nuclear receptor agonists to evaluate effects on inflammatory conditions, which can be a component of MASH. oup.com While less common for initial efficacy studies of THR-β agonists for MASH, transgenic models expressing human genes can be valuable for studying specific pathways. For example, a transgenic mouse model of adrenoleukodystrophy was used to assess the effects of the THR-β agonist Sobetirome. frontiersin.org The development of genetically engineered models, including knock-out and transgenic mice, has marked a new era in diabetes and metabolic disease research. researchgate.net

Experimental Paradigms for Investigating THR-β Agonist 2 Activity

The design of in vivo experiments is structured to assess the pharmacological activity of THR-β agonist 2 under different treatment durations and to confirm its engagement with the target receptor in relevant tissues.

Both short-term and long-term administration protocols are employed to characterize the full spectrum of a compound's effects.

Acute Administration : Single-dose studies are often performed to quickly assess the pharmacodynamic effects of a THR-β agonist. For example, rats with diet-induced hypercholesterolemia may receive a single dose of the compound, with subsequent measurement of serum lipid levels and liver gene expression at various time points (e.g., 4 and 24 hours) post-administration. nih.govplos.org This paradigm helps in ranking the potency of different agonists and confirming target engagement. nih.gov

Chronic Administration : Long-term studies are essential for evaluating the therapeutic efficacy of a compound in treating established disease. In these protocols, animals are typically fed a pathogenic diet for many weeks to induce disease, after which they are treated with the THR-β agonist daily for a period ranging from two to twelve weeks or longer. nih.govmdpi.comresearchgate.netresearchgate.net For instance, one experimental design involves feeding C57BL/6 mice a high-fat diet for 17 weeks to induce MASH, followed by a treatment period of several weeks with the agonist administered in drinking water or via oral gavage. mdpi.comresearchgate.net

Confirming that THR-β agonist 2 binds to and activates its target receptor in the desired tissue, primarily the liver, is a critical step. Since direct measurement of receptor occupancy in vivo is complex, researchers typically assess the activation of the receptor by measuring the expression of well-known downstream target genes.

The liver is the primary tissue of interest, as the THR-β receptor is highly expressed there and plays a major role in regulating metabolism. frontiersin.orgbiorxiv.org Upon activation by an agonist, the THR-β receptor modulates the transcription of specific genes. Researchers quantify the mRNA levels of these target genes in liver tissue samples using quantitative real-time polymerase chain reaction (qRT-PCR). An increase in the expression of genes like Deiodinase-1 (Dio1) and Malic enzyme-1 (Me1) serves as a reliable biomarker for THR-β activation in the liver. mdpi.comresearchgate.netnih.govplos.org This method allows for the confirmation that the observed physiological effects, such as lipid reduction, are a direct result of the agonist's action on its hepatic target. nih.gov

Molecular and Cellular Endpoints in Animal Tissues

To evaluate the efficacy of THR-β agonist 2, a comprehensive set of molecular and cellular endpoints are measured in animal tissues, particularly the liver. These endpoints provide detailed insight into the compound's effect on the pathological processes of the disease.

Gene Expression Analysis (qRT-PCR) : Beyond confirming receptor activation, gene expression analysis is used to probe the mechanistic effects of the agonist on various metabolic pathways. Key genes analyzed include:

Lipid Metabolism : Acyl-CoA Oxidase-1 (Aco1) and Carnitine palmitoyltransferase-1 (Cpt1a), which are involved in fatty acid β-oxidation. mdpi.comresearchgate.netplos.org

Cholesterol Metabolism : β-hydroxy-β-methylglutaryl-CoA (HMG-CoA) reductase. mdpi.com

Fibrogenesis : Genes involved in the fibrotic process are measured to assess anti-fibrotic potential. nih.gov

Histological Assessment : Liver tissue sections are stained and examined microscopically to score the key features of MASH. This includes assessing the degree of:

Steatosis (fat accumulation)

Inflammation (inflammatory cell infiltration)

Hepatocyte ballooning (a form of liver cell injury)

Fibrosis (collagen deposition), often visualized with Sirius Red staining. The aggregate of these scores provides a NAFLD Activity Score (NAS), which is a primary endpoint in many preclinical studies. nih.govresearchgate.net

Biochemical Analysis : The levels of lipids within the liver tissue, such as triglycerides and cholesterol, are quantified to directly measure the reduction in hepatic fat content. researchgate.netresearchgate.netnih.gov

The table below details key endpoints used to evaluate THR-β agonists in preclinical models.

Table 2: Key Molecular and Cellular Endpoints for THR-β Agonist 2 Evaluation| Endpoint Category | Specific Endpoint | Method of Measurement | Tissue/Sample | Typical Finding with Agonist Treatment |

|---|---|---|---|---|

| Receptor Activation | Dio1, Me1 mRNA levels | qRT-PCR | Liver | Increased expression. mdpi.comresearchgate.netnih.gov |

| Lipid Metabolism | Cpt1a, Aco1 mRNA levels | qRT-PCR | Liver | Increased expression. mdpi.comresearchgate.netplos.org |

| Liver Histology | NAFLD Activity Score (NAS) (Steatosis, Inflammation, Ballooning) | Microscopic examination of H&E stained tissue | Liver | Reduction in scores. nih.govresearchgate.net |

| Liver Histology | Fibrosis Score | Microscopic examination of Sirius Red stained tissue | Liver | Reduction in score. nih.govbiorxiv.org |

| Biochemical Analysis | Hepatic Triglyceride Content | Biochemical Assay | Liver | Reduction in levels. soton.ac.ukresearchgate.netresearchgate.net |

| Biochemical Analysis | Hepatic Cholesterol Content | Biochemical Assay | Liver | Reduction in levels. researchgate.netresearchgate.net |

Quantification of Target Gene Expression in Organs (e.g., liver)

In preclinical evaluations, a critical step is to confirm target engagement by measuring the expression of genes known to be regulated by the thyroid hormone receptor-β (THR-β). This is typically performed in the liver, the primary target organ for these agonists. Quantitative real-time polymerase chain reaction (qRT-PCR) is the standard method for this analysis.

In studies with high-fat diet-fed rat models, administration of the THR-β agonist MGL-3196 led to a dose-dependent increase in the hepatic mRNA levels of key target genes. plos.org These include Dio1 (Type 1 iodothyronine deiodinase), which is involved in thyroid hormone metabolism, and Me1 (Malic Enzyme 1), which plays a role in fatty acid biosynthesis. plos.org Similarly, in a mouse model of non-alcoholic fatty liver disease (NAFLD), treatment with another THR-β agonist, TG68, also resulted in a significant upregulation of Dio1 and Me1 in the liver. mdpi.com

Further studies have expanded the panel of genes analyzed to confirm the mechanism of action. For instance, treatment with TG68 was shown to increase the expression of genes involved in lipid metabolism, such as Acyl-CoA Oxidase-1 and Carnitine palmitoyltransferase-1. mdpi.com In vitro studies using human hepatocyte-derived cells have also been used to compare the potency of different THR-β agonists, including GC-1, MGL-3196, and VK2809, by measuring the upregulation of genes like CPT1A, ANGPTL4, and DIO1. plos.org

Table 1: Representative Target Gene Expression Changes in Liver with THR-β Agonist Treatment

| Compound | Model Organism | Target Gene | Change in Expression | Reference |

|---|---|---|---|---|

| MGL-3196 | High-fat diet-fed rats | Dio1 | Increased | plos.org |

| MGL-3196 | High-fat diet-fed rats | Me1 | Increased | plos.org |

| TG68 | High-fat diet-fed mice | Dio1 | Increased | mdpi.com |

| TG68 | High-fat diet-fed mice | Me1 | Increased | mdpi.com |

| TG68 | High-fat diet-fed mice | Acyl-CoA Oxidase-1 | Increased | mdpi.com |

| TG68 | High-fat diet-fed mice | Carnitine palmitoyltransferase-1 | Increased | mdpi.com |

Protein Expression and Post-Translational Modification Analysis

While direct data on protein expression and post-translational modifications for a compound specifically named "THR-β agonist 2" are not available, the mechanism of action of THR-β agonists involves the modulation of protein levels downstream of gene expression changes. For example, the upregulation of genes like CPT1A by GC-1 would be expected to lead to increased levels of the corresponding carnitine palmitoyltransferase 1A enzyme, a key player in fatty acid oxidation. plos.org

Analysis of protein expression is a logical subsequent step to gene expression studies in preclinical evaluation. Techniques such as Western blotting, ELISA, and mass spectrometry-based proteomics would be employed to quantify changes in key hepatic proteins involved in lipid metabolism, inflammation, and fibrosis. These analyses would confirm that the observed changes in mRNA transcripts translate to functional changes at the protein level.

Histological and Morphometric Analyses of Tissue Morphology

Histological examination of tissues, particularly the liver, is a cornerstone of preclinical assessment for THR-β agonists. These analyses provide visual and quantitative evidence of the compound's effects on tissue structure and pathology. In a mouse model of NAFLD, treatment with the THR-β agonist TG68 resulted in a marked reduction in hepatic steatosis, as observed in liver sections stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Oil Red O. mdpi.com The latter specifically stains for neutral lipids, and its reduced staining intensity confirmed a decrease in fat accumulation. mdpi.com Morphometric analysis in these studies would involve quantifying the percentage of the liver area affected by steatosis.

In a diet-induced obese mouse model of non-alcoholic steatohepatitis (NASH), the THR-β agonist TERN-501, when used in combination with an FXR agonist, led to significant improvements in the NAFLD Activity Score (NAS), which is a composite score of steatosis, inflammation, and ballooning. histoindex.com Advanced stain-free digital pathology techniques, such as second harmonic generation and two-photon emission, have also been used to provide detailed quantitative assessments of changes in fibrosis and lipid droplet characteristics. histoindex.com For other tissues, such as the right ventricle in a rat model of pulmonary arterial hypertension, histological analysis with trichrome staining has been used to quantify changes in collagen deposition and fibrosis. mdpi.com

Table 2: Summary of Histological Findings with THR-β Agonist Treatment

| Compound | Model Organism/System | Tissue | Staining/Analysis Method | Key Findings | Reference |

|---|---|---|---|---|---|

| TG68 | High-fat diet-fed mice | Liver | H&E, Oil Red O | Reduced hepatic steatosis and cell swelling. | mdpi.com |

| TERN-501 | DIO-NASH mice | Liver | H&E | Improved NAFLD Activity Score (NAS). | histoindex.com |

| TERN-501 | DIO-NASH mice | Liver | AI-based digital pathology | Reduced fibrosis colocalized with macrosteatotic vesicles. | histoindex.com |

Phenotypic Characterization at the Organ and System Level

THR-β agonists have demonstrated profound effects on metabolic regulation in various preclinical models. A primary and consistent finding is the reduction of lipids in both the liver and circulation. In high-fat diet-fed rats, MGL-3196 caused a concentration-dependent decrease in total and low-density lipoprotein (LDL) cholesterol. plos.org Similarly, in a rodent model of diet-induced NASH, VK2809 led to potent reductions in both plasma and liver lipids. vikingtherapeutics.com

The THR-β agonist TG68 was also shown to reduce circulating triglycerides in mice on a high-fat diet. mdpi.com The underlying mechanism for these effects is the activation of hepatic metabolic pathways. For example, THR-β agonism stimulates hepatic fatty acid β-oxidation, which helps to decrease the burden of lipotoxic lipids. touchendocrinology.comnih.gov This is supported by the upregulation of genes involved in fatty acid oxidation, as seen with TG68 treatment. mdpi.com

Table 3: Effects of THR-β Agonists on Metabolic Parameters in Preclinical Models

| Compound | Model Organism | Key Metabolic Effect | Reference |

|---|---|---|---|

| MGL-3196 | High-fat diet-fed rats | Reduction in total and LDL cholesterol. | plos.org |

| VK2809 | Rodent model of diet-induced NASH | Reduction in plasma and liver lipids. | vikingtherapeutics.com |

| TG68 | High-fat diet-fed mice | Reduction in circulating triglycerides. | mdpi.com |

A critical feature of modern THR-β agonists is their tissue selectivity, particularly their liver-targeting properties, which are designed to avoid adverse effects in other organs like the heart, brain, and muscle. nih.gov

Hepatic Response: The primary response to THR-β agonists is observed in the liver. As detailed in previous sections, these compounds robustly reduce hepatic steatosis, improve liver histology, and modulate the expression of genes involved in lipid metabolism. mdpi.comhistoindex.comvikingtherapeutics.com For example, TG68 treatment in mice led to a reduction in liver weight and amelioration of liver injury. mdpi.com

Cardiac Response: The heart predominantly expresses the THR-α isoform, and its activation can lead to tachycardia and other adverse cardiac effects. researchgate.net Preclinical studies for selective THR-β agonists focus on demonstrating a lack of cardiac effects. For the agonist TG68, qRT-PCR analysis showed no increase in the cardiac expression of Myh6 (Myosin heavy chain 6), a gene regulated by THR-α, confirming its in vivo specificity for THR-β. mdpi.com Similarly, the development of the THR-β agonist ZTA-261 aimed for and demonstrated significantly lower cardiotoxicity compared to less selective compounds. researchgate.net

Brain Response: The brain is another organ where THR-α is prominently expressed and plays a vital role in development. nih.gov While some thyromimetics are being explored for their potential in neurodegenerative diseases by targeting myelin repair, the liver-targeted THR-β agonists used for metabolic diseases are generally designed to have limited brain penetration and activity to avoid central nervous system side effects. nih.govalzdiscovery.org

Muscle Response: Muscle wasting is a known concern with non-selective thyroid hormone action, mediated through THR-α. researchgate.net Preclinical evaluations of selective THR-β agonists typically include assessments to ensure no adverse effects on muscle tissue. The development strategy for compounds like ZTA-261 explicitly includes demonstrating a lack of muscle-related toxicity. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Resmetirom (MGL-3196) |

| VK2809 |

| Sobetirome (GC-1) |

| TG68 |

| CS271011 |

| TERN-501 |

| ZTA-261 |

Ethical Considerations and Regulatory Guidelines for Animal Research